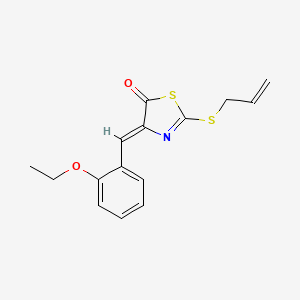![molecular formula C26H35NO2 B5183929 N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide](/img/structure/B5183929.png)
N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic organic compound that belongs to the class of amides and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide is not fully understood. However, it has been found to interact with specific receptors in the body such as the opioid receptors and the cannabinoid receptors. It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been found to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide in lab experiments include its ability to target specific cells and its potential use as a drug delivery system. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide. These include further studies on its mechanism of action, its potential use as a drug delivery system, and its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand its toxicity and potential side effects.
Conclusion
In conclusion, N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide is a synthetic organic compound that has been widely studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects and has potential use as a drug delivery system. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide involves the reaction between benzylamine and 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide has been studied for its potential applications in scientific research. It has been found to have various biological activities such as anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use as a drug delivery system for various drugs due to its ability to penetrate cell membranes and target specific cells.
Propiedades
IUPAC Name |
N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO2/c1-4-25(28)27(20-21-11-7-5-8-12-21)17-15-24(22-13-9-6-10-14-22)23-16-18-29-26(2,3)19-23/h5-14,23-24H,4,15-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLGSTJFEDOYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC(C1CCOC(C1)(C)C)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 5-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5183849.png)

![1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5183859.png)
![N,N-diethyl-3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5183868.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5183880.png)
![(4-{[7-(4-aminophenoxy)-2-naphthyl]oxy}phenyl)amine](/img/structure/B5183888.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5183892.png)

![2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B5183902.png)
![4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5183922.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide](/img/structure/B5183926.png)

![6-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5183948.png)